molecular formula C7H3ClFNO3 B1337873 2-Fluoro-5-nitrobenzoyl chloride CAS No. 709-46-6

2-Fluoro-5-nitrobenzoyl chloride

Cat. No. B1337873
CAS RN: 709-46-6
M. Wt: 203.55 g/mol
InChI Key: SXJNRYPVXFTJOU-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrobenzoyl chloride is a chemical compound that has not been directly studied in the provided papers. However, related compounds such as 4-chloro-2-fluoro-5-nitrobenzoic acid and 2-fluorobenzoyl chloride have been investigated, which can provide insights into the properties and reactivity of 2-fluoro-5-nitrobenzoyl chloride. These compounds are of interest due to their potential applications in the synthesis of various heterocyclic compounds and their use in crystal engineering and drug discovery .

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, including chlorosulfonation, diazotization, and oxychlorination . For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for solid-phase synthesis, leading to the formation of various nitrogenous heterocycles . Another related compound, 2-fluorobenzoyl chloride, has been studied for its gas-phase molecular structure, which provides insights into the synthesis and stability of such halogenated benzoyl chlorides .

Molecular Structure Analysis

The molecular structure of 2-fluoro-5-nitrobenzoyl chloride can be inferred from studies on similar compounds. For example, the gas-phase molecular structures of 2-fluorobenzoyl chloride and other halogenated benzoyl chlorides have been investigated using gas electron diffraction and quantum chemical calculations . These studies reveal the existence of non-planar conformers and provide information on bond distances and molecular geometries that are likely relevant to 2-fluoro-5-nitrobenzoyl chloride.

Chemical Reactions Analysis

Chemical reactions involving related compounds demonstrate the reactivity of the nitro, fluoro, and chloro functional groups. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid can undergo chlorine substitution, reduction of the nitro group, and cyclization to afford various heterocycles . The reactivity of the nitro group is also evident in the synthesis of fluorinated benzimidazole-substituted nitronyl nitroxides, where the introduction of fluorine atoms into the benzene ring enhances the acidity of the paramagnets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-5-nitrobenzoyl chloride can be deduced from the properties of similar compounds. For example, the presence of halogen bonds in molecular salts of 2-chloro-4-nitrobenzoic acid affects their crystal structures and stability . The acidity and redox properties of fluorinated benzimidazole-substituted nitronyl nitroxides indicate how the introduction of fluorine atoms can significantly alter the chemical properties of a compound . Additionally, the gas-phase conformational analysis of 2-fluorobenzoyl chloride provides information on the stability and conformational preferences of halogenated benzoyl chlorides .

Scientific Research Applications

Synthesis of Nitrogenous Heterocycles

2-Fluoro-5-nitrobenzoyl chloride has been utilized as a starting material in heterocyclic oriented synthesis, leading to the preparation of various condensed nitrogenous cycles such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These compounds have significant importance in current drug discovery, highlighting the versatility of 2-fluoro-5-nitrobenzoyl chloride in the synthesis of complex heterocyclic structures (Křupková et al., 2013).

Kinetic Studies in Solvolysis

Kinetic studies involving 2-fluoro-5-nitrobenzoyl chloride have revealed its distinct behavior in solvolysis reactions, especially in comparison to other nitrobenzoyl chlorides. These studies provide insights into the influence of the ortho-nitro group on reaction rates, contributing to a better understanding of reaction mechanisms and the role of substituents in chemical reactivity (Park et al., 2019).

Development of Guanine-Mimetic Libraries

Research has also explored the synthesis of 5-fluoro-2-nitrobenzoic acid, closely related to 2-fluoro-5-nitrobenzoyl chloride, for the development of guanine-mimetic libraries. This application underscores the potential of fluorinated nitrobenzoic acids in medicinal chemistry, particularly in the design and synthesis of novel biomolecular mimetics (Miller & Mitchison, 2004).

Solid-Phase Synthesis Techniques

The compound has been used in solid-phase synthesis techniques, particularly in the preparation of N-hydroxyindoles and benzo[c]isoxazoles. This application demonstrates the utility of 2-fluoro-5-nitrobenzoyl chloride in solid-phase organic synthesis, enabling the efficient and diverse construction of biologically relevant heterocycles (Stephensen & Zaragoza, 1999).

Safety And Hazards

This compound is considered hazardous and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

properties

IUPAC Name

2-fluoro-5-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO3/c8-7(11)5-3-4(10(12)13)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJNRYPVXFTJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450448
Record name 2-Fluoro-5-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-nitrobenzoyl chloride

CAS RN

709-46-6
Record name 2-Fluoro-5-nitrobenzoyl chloride
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Record name 2-Fluoro-5-nitrobenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-nitrobenzoyl chloride
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Synthesis routes and methods I

Procedure details

Prepared by then method of Example 15a), from 2-fluoro-5-nitrobenzoic acid (2.0 g, 11.0 mmol) and oxalyl chloride (2.89 ml, 33.0 mmol) the subtitle compound was obtained. The product was used directly in the next step without purification.
Quantity
2 g
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reactant
Reaction Step One
Quantity
2.89 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
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Synthesis routes and methods III

Procedure details

A solution of 42 g of 2-fluoro-5-nitro-benzoic acid [prepared by Chim. et Ind. 1970, p. 892] melting at 139°-140° C. and 120 ml of thienyl chloride was refluxed for two hours and was then distilled at 40° C. under a pressure of 30 to 40 mm Hg. The residue was taken up in benzene and the solution was evaporated to dryness to obtain 44 g of 2-fluoro-5-nitro-benzoyl chloride melting at 59°-60° C.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
RA Bunce, B Nammalwar, KK Gnanasekaran, NR Cain - Tetrahedron, 2014 - Elsevier
… The process involves treatment of a β-enaminoester with 2-fluoro-5-nitrobenzoyl chloride, 2-fluorobenzoyl chloride or 2-chloronicotinoyl chloride followed by heating in the presence of …
Number of citations: 9 www.sciencedirect.com
RA Bunce, JE Schammerhorn… - Journal of Heterocyclic …, 2013 - Wiley Online Library
… The reaction was cooled to −78C using a dry ice-acetone bath, and a solution of 5.20 g (25.5 mmol) of 2-fluoro-5-nitrobenzoyl chloride in 25 mL of THF was added to the reaction via …
Number of citations: 7 onlinelibrary.wiley.com
C Wang, J Xu, Q Ma, Y Bai, M Tian, J Sun… - Spectrochimica Acta Part …, 2020 - Elsevier
… 10 mL Anhydrous dichloromethane containing triethylamine (1.4 mL, 10 mmol) and 2-fluoro-5-nitrobenzoyl chloride (0.49 g, 2.4 mmol) was added to the above solution. The mixtures …
Number of citations: 23 www.sciencedirect.com
Y Feng, K Burgess - Biotechnology and bioengineering, 2000 - Wiley Online Library
… 2-Fluoro-5-nitrobenzoyl chloride was obtained by refluxing 2-fluoro-5-nitrobenzoic acid (from Aldrich) in thionyl chloride for 4 h. 2-Bromomethylbenzoyl chloride was obtained by …
Number of citations: 22 onlinelibrary.wiley.com
D Kröger, T Schlüter, M Fischer… - ACS combinatorial …, 2015 - ACS Publications
… We started our investigation with allylamine (3{1}), 2-fluoro-5-nitrobenzoyl chloride (2{1}), and cyclic imine 1{1} to establish optimal conditions for the conversion to quinazolinone 4{1,1,1…
Number of citations: 17 pubs.acs.org
KK Gnanasekaran, NP Muddala, RA Bunce - Tetrahedron Letters, 2015 - Elsevier
An efficient synthesis of pyrazolo[1,5-a]quinazolin-5(4H)-ones and pyrazolo[1,5-a]pyrido[3,2-e]pyrimidin-5(4H)-ones is reported from the reaction of 2-haloaroyl chlorides with 5-amino-…
Number of citations: 12 www.sciencedirect.com
KK Gnanasekaran, NP Muddala, RA Bunce - Tetrahedron letters, 2015 - Elsevier
… We anticipated that treatment of 2-fluoro-5-nitrobenzoyl chloride (3a) with 2-aminobenzimidazole (4) in the presence of base would proceed by a sequence involving acylation of the …
Number of citations: 18 www.sciencedirect.com
C Zhang, Q Sun, L Zhao, S Gong, Z Liu - Spectrochimica Acta Part A …, 2019 - Elsevier
… of anhydrous dichloromethane (DCM), 2-fluoro-5-nitrobenzoyl chloride (260 mg, 1.29 mmol, … BDP-PHS was facile synthesized by reacting of 2-fluoro-5-nitrobenzoyl chloride with BDP1, …
Number of citations: 20 www.sciencedirect.com
J Ma, J Fan, H Li, Q Yao, F Xu, J Wang… - Journal of Materials …, 2017 - pubs.rsc.org
… Synthesis of 2-fluoro-5-nitrobenzoyl chloride. 2-Fluoro-5-nitrobenzoic acid (185.11 mg, 1 … (39.09 mg, 0.32 mmol) and 2-fluoro-5-nitrobenzoyl chloride (64.95 mg, 0.32 mmol) were added …
Number of citations: 44 pubs.rsc.org
L Zhao, Q Sun, C Sun, C Zhang, W Duan… - Journal of Materials …, 2018 - pubs.rsc.org
… RPHS1 was prepared by a simple esterification reaction of compound 1 with 2-fluoro-5-nitrobenzoyl chloride (FNB-Cl), and it was fully characterized via 1 H, 13 C NMR and HRMS. …
Number of citations: 15 pubs.rsc.org

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